Cas no 701298-58-0 (7H-Pyrrolo[1,2-c]imidazol-7-one,5,6-dihydro-1-methyl-)

7H-Pyrrolo[1,2-c]imidazol-7-one,5,6-dihydro-1-methyl- structure
701298-58-0 structure
Product Name:7H-Pyrrolo[1,2-c]imidazol-7-one,5,6-dihydro-1-methyl-
CAS No:701298-58-0
MF:C7H8N2O
MW:136.15122127533
CID:557312
PubChem ID:23084016
Update Time:2025-04-19

7H-Pyrrolo[1,2-c]imidazol-7-one,5,6-dihydro-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[1,2-c]imidazol-7-one,5,6-dihydro-1-methyl-
    • 7H-Pyrrolo[1,2-c]imidazol-7-one,5,6-dihydro-1-methyl-(9CI)
    • SCHEMBL947140
    • 1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one
    • 701298-58-0
    • Inchi: 1S/C7H8N2O/c1-5-7-6(10)2-3-9(7)4-8-5/h4H,2-3H2,1H3
    • InChI Key: LJSKPCBAJKQBHY-UHFFFAOYSA-N
    • SMILES: O=C1CCN2C=NC(C)=C21

Computed Properties

  • Exact Mass: 136.063662883g/mol
  • Monoisotopic Mass: 136.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 34.9Ų
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